Lipophilicity Advantage Over 4-Chlorophenyl Analog
The target compound exhibits a computed XLogP3-AA of 1.7, identical to its 4-fluorophenyl isomer but markedly lower than the 2.2 value of the 4-chlorophenyl analog [1][2]. Lower lipophilicity is generally associated with reduced off-target binding and improved aqueous solubility, critical parameters in early drug discovery. For procurement decisions, selecting the 3-fluorophenyl variant over the 4-chlorophenyl analog may be preferable when aiming to maintain a favorable pharmacokinetic profile without introducing excessive hydrophobicity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 751473-46-8): XLogP3-AA = 2.2 |
| Quantified Difference | ΔXLogP3-AA = 0.5 (lower lipophilicity for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This quantitative lipophilicity difference (ΔXLogP3-AA = 0.5) translates to a roughly 3-fold lower predicted octanol-water partition coefficient, which can significantly impact solubility, permeability, and metabolic clearance, guiding informed building block selection for lead optimization.
- [1] PubChem. Compound Summary for CID 22308681: 2-(3-Fluorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole. https://pubchem.ncbi.nlm.nih.gov/compound/954229-32-4 (accessed 2026-04-30). View Source
- [2] PubChem. Compound Summary for CID 22028230: 2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole. https://pubchem.ncbi.nlm.nih.gov/compound/751473-46-8 (accessed 2026-04-30). View Source
